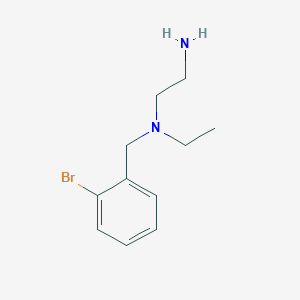

N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-bromophenyl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMGQEBPAZPYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Preparation of N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine and Analogs

The construction of the target molecule relies on strategic bond formations, with reductive amination and amidation-reduction sequences being the most prominent routes.

Reductive amination is a widely employed and efficient method for the N-alkylation of amines. byu.edu This one-pot reaction involves the initial condensation of an amine with a carbonyl compound to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the corresponding amine.

For the synthesis of this compound, this strategy would involve the reaction of N-ethylethane-1,2-diamine with 2-bromobenzaldehyde. The primary amino group of N-ethylethane-1,2-diamine is more nucleophilic and less sterically hindered than the secondary amino group, leading to the preferential formation of the imine at the primary nitrogen. Subsequent reduction of this imine intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the target secondary amine.

A variety of reducing agents can be employed in this process, each with its own advantages in terms of reactivity and selectivity.

| Reducing Agent | Typical Solvent | Reaction Conditions | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or 1,2-Dichloroethane | Room Temperature | N/A |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethanol or Methanol | Room Temperature to 50°C, H₂ pressure | N/A |

| Benzylamine-Borane Complex | N/A | N/A | byu.edu |

This table presents common reducing agents used in reductive amination reactions and is based on general chemical literature.

The chemoselectivity of the initial imine formation is a key factor in this synthetic approach, as the presence of two different amino groups in N-ethylethane-1,2-diamine could potentially lead to a mixture of products. However, the higher reactivity of the primary amine generally ensures the formation of the desired N1-substituted product.

An alternative synthetic pathway involves a two-step process beginning with the acylation of N-ethylethane-1,2-diamine, followed by the reduction of the resulting amide. This method commences with the reaction of N-ethylethane-1,2-diamine with 2-bromobenzoyl chloride. The more nucleophilic primary amine will preferentially attack the acyl chloride to form N-(2-aminoethyl)-N-ethyl-2-bromobenzamide.

This amide intermediate is then reduced to the target diamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Other reducing agents, such as dialkylboranes, can also be employed for this transformation. nih.gov

This two-step approach offers a high degree of regioselectivity due to the acylation reaction's preference for the primary amine.

| Acylating Agent | Amine | Amide Product |

| 2-bromobenzoyl chloride | N-ethylethane-1,2-diamine | N-(2-aminoethyl)-N-ethyl-2-bromobenzamide |

| Methacryloyl chloride | 2-arylethylamines | N-(2-arylethyl)-2-methylprop-2-enamides |

This table illustrates the formation of amide intermediates from various acylating agents and amines.

Ethane-1,2-diamine is a fundamental and versatile building block in organic synthesis. Its bifunctional nature, possessing two primary amino groups, allows it to be a precursor to a vast array of derivatives, including the N-ethylethane-1,2-diamine required for the synthesis of the title compound. The synthesis of N-ethylethane-1,2-diamine can be achieved through mono-N-alkylation of ethane-1,2-diamine, for example, by reacting it with an ethylating agent such as ethyl bromide. Careful control of stoichiometry is necessary to minimize the formation of the di-substituted product. Ethane-1,2-diamine and its derivatives are widely used in the preparation of Schiff bases, ligands for coordination chemistry, and various heterocyclic compounds.

Functionalization and Derivatization Approaches

The presence of a secondary amine and a primary amine in this compound provides opportunities for further functionalization and derivatization. The primary amine, in particular, is a key site for subsequent chemical modifications.

The free primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff base derivatives. mocedes.org This reaction is typically acid-catalyzed and involves the formation of a C=N (imine) double bond. A wide range of aromatic and aliphatic carbonyl compounds can be used, leading to a diverse library of derivatives.

These Schiff bases are often crystalline solids and can be characterized by spectroscopic methods such as IR and NMR spectroscopy. The formation of the imine bond is indicated by the appearance of a characteristic C=N stretching frequency in the IR spectrum.

| Aldehyde/Ketone | Diamine Derivative | Schiff Base Product | Reference |

| 4-chlorobenzaldehyde | Ethane-1,2-diamine | N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine | journalajacr.com |

| 3-nitrobenzaldehyde | Ethane-1,2-diamine | N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine | journalajacr.com |

| 4-methoxybenzaldehyde | Ethane-1,2-diamine | N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine | mocedes.org |

| 2-hydroxybenzaldehyde | Ethane-1,2-diamine | N,N'-bis(2-hydroxybenzylidene)ethane-1,2-diamine | iau.ir |

| Acetophenone | Ethane-1,2-diamine | (N1Z, N2Z)-N1, N2-bis(1-Phenylethylidene)ethane-1,2-diamine | ijcmas.com |

This table provides examples of Schiff bases synthesized from ethane-1,2-diamine and various carbonyl compounds.

The formation of Schiff bases from this compound would introduce new structural motifs and could be used to modulate the electronic and steric properties of the molecule.

The nitrogen atoms of this compound can act as nucleophiles, allowing for the introduction of other donor atoms such as sulfur, oxygen, and phosphorus. This functionalization can lead to the creation of polydentate ligands with potential applications in coordination chemistry.

Sulfur: The introduction of sulfur-containing moieties can be achieved through various methods. For instance, reaction with thiols can lead to the formation of thioethers. libretexts.orglibretexts.org Reagents like phosphorus decasulfide (P₄S₁₀) can be used for the thionation of related amide derivatives. researchgate.net

Oxygen: O-alkylation of the amino groups is a potential route for introducing oxygen donor atoms, although this is less common for amines compared to alcohols. Alternatively, reaction with acyl chlorides or anhydrides can introduce carbonyl oxygen atoms in the form of amides.

Phosphorus: The primary amino group can be reacted with phosphorus-containing electrophiles to introduce phosphorus donor atoms. For example, the reaction with chlorophosphates or phosphonyl chlorides can lead to the formation of phosphoramidates or phosphonamidates. mdpi.comresearchgate.net The synthesis of phosphonamidates can be achieved through direct coupling methods or via activation with reagents like triflic anhydride. researchgate.net

| Reagent | Functional Group Introduced | Product Class |

| Alkyl thiol | Thioether | N/A |

| Phosphorus decasulfide (P₄S₁₀) | Thione | Thioamide (from amide) |

| Acyl chloride | Amide | Amide |

| Chlorophosphate | Phosphoramidate | Phosphoramidate |

| Phosphonyl chloride | Phosphonamidate | Phosphonamidate |

This table summarizes methods for introducing additional donor atoms onto amine scaffolds.

These derivatization strategies highlight the potential of this compound as a versatile scaffold for the synthesis of a wide range of functional molecules.

Macrocyclization and Polyamine Scaffold Integration

This compound serves as a valuable precursor for the synthesis of macrocycles and the integration into larger polyamine scaffolds. nih.govroyalsocietypublishing.org The dissymmetry of this diamine, with one ethyl and one 2-bromobenzyl substituent, allows for the construction of macrocyclic structures with specific spatial arrangements of functional groups.

Macrocyclization reactions often involve the condensation of diamines with dialdehydes or other bifunctional electrophiles. mdpi.com The specific geometry of the diamine building block influences the size and conformation of the resulting macrocycle. The presence of the bulky 2-bromobenzyl group in this compound can direct the cyclization process, potentially favoring the formation of specific ring sizes and stereoisomers. mdpi.com For instance, the reaction of this diamine with a suitable dialdehyde (B1249045) could lead to the formation of [2+2] or [3+3] macrocyclic Schiff bases, which can then be reduced to the corresponding macrocyclic polyamines. mdpi.com

The integration of this diamine into larger polyamine scaffolds can be achieved through stepwise reactions, adding more amino units to the core structure. Polyamines are a class of organic compounds with two or more primary amino groups and are involved in numerous biological processes. weizmann.ac.ilwikipedia.org Synthetic polyamine analogues are of great interest for various applications, including as therapeutic agents. mdpi.com The 2-bromobenzyl group can be further functionalized, for example, through cross-coupling reactions, to attach the polyamine scaffold to other molecules or surfaces.

| Macrocyclization Strategy | Reactants | Potential Products | Key Considerations |

| [n+n] Condensation | This compound, Aromatic Dialdehyde | Macrocyclic Schiff bases ([2+2], [3+3], etc.) | Template effects, solvent, and stoichiometry can influence product distribution. mdpi.com |

| High Dilution Cyclization | Diamine with a long-chain dihalide | Large macrocyclic polyamines | High dilution conditions are necessary to favor intramolecular cyclization over intermolecular polymerization. |

| Template-Assisted Synthesis | Diamine, Dialdehyde, Metal ion | Metal-templated macrocycles | The metal ion can pre-organize the linear precursors, facilitating cyclization. uni-kiel.de |

Green Chemistry Principles in the Synthesis of Diamine Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of diamine compounds, including precursors like this compound, can benefit from the application of these principles.

Key areas of focus in the green synthesis of diamines include:

Use of Renewable Feedstocks: Efforts are being made to produce diamines from bio-based resources, moving away from petrochemical origins. asm.orgnih.gov For example, microbial fermentation and biocatalysis are being explored to convert renewable raw materials into diamine monomers for plastics and other materials. asm.orgnih.gov

Catalytic Methods: The use of catalysts can improve the efficiency and selectivity of reactions, reducing waste and energy consumption. researchgate.net For the N-alkylation of diamines, heterogeneous catalysts are being developed that can be easily separated from the reaction mixture and reused. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for instance, is an atom-economical method for forming C-N bonds.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. Aqueous reaction conditions or the use of ionic liquids are being investigated for amine synthesis. researchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

| Green Chemistry Principle | Application in Diamine Synthesis | Example |

| Renewable Feedstocks | Biosynthesis of diamines from renewable raw materials. asm.orgnih.gov | Microbial production of 1,4-diaminobutane (B46682) (putrescine) from glucose. asm.org |

| Catalysis | Use of heterogeneous catalysts for N-alkylation. researchgate.net | N-alkylation of ethylenediamine (B42938) with alcohols using a CuO-NiO/γ-Al2O3 catalyst. researchgate.net |

| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the product. | Reductive amination of aldehydes and ketones with amines. |

| Safer Solvents | Replacing volatile organic solvents with greener alternatives. | Synthesis of polyureas from CO2 and diamines in functional ionic liquids. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and other functionalized diamines can be made more sustainable and environmentally friendly.

Coordination Chemistry and Metal Complexation

Ligand Design and Denticity in Metal Coordination

The design of ligands is crucial in dictating the structure and reactivity of the resulting metal complexes. biointerfaceresearch.com N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine is an asymmetrically substituted bidentate ligand, with its two nitrogen atoms poised for coordination to a metal center.

Ethylenediamine (B42938) and its derivatives are well-known for their ability to act as chelating ligands, forming stable five-membered rings with metal ions. rsc.org In its most common coordination mode, this compound is expected to act as a bidentate ligand, coordinating through both nitrogen atoms to a single metal center. This chelation is entropically favored and leads to the formation of thermodynamically stable complexes.

However, the significant steric bulk introduced by the 2-bromobenzyl and ethyl groups on one of the nitrogen atoms could potentially hinder bidentate coordination. researchgate.net In such cases, the ligand might adopt a monodentate coordination mode, with only the less sterically encumbered primary amine nitrogen binding to the metal center. Furthermore, under specific reaction conditions, ethylenediamine-based ligands can also function as bridging ligands, connecting two or more metal centers. biointerfaceresearch.com

The substituents on the ethylenediamine backbone play a critical role in modulating the coordination affinity of the ligand. The presence of alkyl and benzyl (B1604629) groups can influence the Lewis basicity of the nitrogen donor atoms. Generally, alkyl groups are electron-donating, which should enhance the basicity of the tertiary nitrogen atom and its affinity for metal ions.

Structural Elucidation of Metal Complexes

The structural characterization of metal complexes formed with this compound is essential for understanding their properties and potential applications. Based on the behavior of similarly substituted ethylenediamine ligands, several structural motifs can be anticipated.

In the formation of mononuclear complexes, the geometry is largely dictated by the coordination number of the metal ion and the steric profile of the ligands. For a metal ion like platinum(II), which favors a square planar geometry, a single molecule of this compound could chelate to the metal center, with the remaining coordination sites occupied by other ligands, such as halides or solvent molecules. researchgate.netnih.gov

For metal ions that prefer higher coordination numbers, such as cobalt(III) or nickel(II), octahedral geometries are common. rsc.orgnih.gov In such cases, two or three molecules of the ligand could coordinate to the metal center. However, the significant steric bulk of the 2-bromobenzyl groups would likely make the formation of a tris-chelate complex, [M(ligand)₃]ⁿ⁺, highly unfavorable. nih.gov A more probable scenario would be the formation of a bis-chelate complex, [M(ligand)₂(X)₂]ⁿ⁺, where X represents monodentate ligands, resulting in a distorted octahedral geometry. nih.gov The steric interactions between the bulky substituents would play a major role in determining the specific isomeric form of the complex. rsc.org

Table 1: Predicted Geometries of Mononuclear Complexes

| Metal Ion | Typical Geometry | Predicted Complex Stoichiometry |

| Pt(II) | Square Planar | [Pt(ligand)Cl₂] |

| Ni(II) | Octahedral | [Ni(ligand)₂(H₂O)₂]²⁺ |

| Co(III) | Octahedral | [Co(ligand)₂Cl₂]⁺ |

| Zn(II) | Tetrahedral | [Zn(ligand)Cl₂] |

The presence of both a primary and a tertiary amine within the same molecule opens up the possibility for this compound to act as a bridging ligand, leading to the formation of binuclear or multinuclear complexes. biointerfaceresearch.com In such an arrangement, the ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. researchgate.net

The formation of these higher-order structures would depend on the reaction stoichiometry and the nature of the metal precursor. For instance, reacting the ligand with a metal salt in a 1:1 molar ratio might favor the formation of polymeric chains or discrete binuclear species. researchgate.net The 2-bromobenzyl group could also play a role in the solid-state packing of these complexes through intermolecular interactions.

In multi-metallic systems, ethylenediamine and its derivatives have been shown to act as bridging ligands, connecting two metal centers. researchgate.net this compound could adopt a similar role, with the two nitrogen atoms coordinating to different metal ions. This bridging functionality can lead to the formation of interesting supramolecular architectures with potential applications in magnetism and catalysis.

The steric bulk of the substituents would be a critical factor in determining the feasibility and geometry of such bridged complexes. The large 2-bromobenzyl and ethyl groups might enforce a specific orientation of the bridging ligand, influencing the distance and magnetic coupling between the metal centers in a binuclear complex. biointerfaceresearch.com

Diverse Metal Ion Complexation Studies

There are no documented studies on the complexation of this compound with the specified metal ions.

Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II/III), Zn(II), Fe(III), Mn(II), VO(IV))

No research has been found detailing the synthesis, structural characterization, or properties of transition metal complexes involving this ligand.

Main Group Metal Coordination (e.g., Li)

There is no available literature on the coordination of this compound with lithium or any other main group metals.

Solution-State Coordination Behavior and Speciation

The behavior of this compound and its potential metal complexes in solution has not been investigated.

Solvent Effects on Complex Formation

There are no studies on how different solvents influence the formation of complexes with this ligand.

Ligand Exchange Dynamics

The kinetics and mechanisms of ligand exchange reactions involving this compound have not been reported.

Advanced Spectroscopic and Characterization Techniques in Research

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic techniques are indispensable tools for probing the molecular structure, bonding, and electronic nature of compounds. Each method provides unique insights, and a combination of these techniques is typically employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy would provide detailed information about the number of different types of protons, their electronic environments, and their connectivity within the N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the bromobenzyl group, the methylene (B1212753) protons of the ethyl and ethane-1,2-diamine moieties, and the methyl protons of the ethyl group. The chemical shifts (δ) of these protons would be influenced by the electronegativity of adjacent atoms (nitrogen, bromine) and the aromatic ring current. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the determination of the proton connectivity.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would differentiate between the aromatic carbons of the bromobenzyl group (with the carbon attached to bromine showing a characteristic shift), the aliphatic carbons of the ethyl and ethane-1,2-diamine backbone, and the terminal methyl carbon.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 | 125 - 140 |

| C-Br (aromatic) | - | 120 - 125 |

| Benzyl (B1604629) CH₂ | ~3.6 | ~55 |

| N-CH₂ (ethyl) | ~2.6 | ~50 |

| N-CH₂ (diamine) | ~2.5 | ~48 |

| N-CH₂ (diamine) | ~2.7 | ~40 |

| CH₃ (ethyl) | ~1.1 | ~12 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching. The presence of the bromine atom would also influence the fingerprint region of the spectrum.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the UV-Vis spectrum would be dominated by absorptions due to the π → π* transitions of the bromobenzyl aromatic ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Electrospray Ionization Mass Spectrometry (ES-MS) is a soft ionization technique that is well-suited for polar molecules like amines. In the positive ion mode, this compound would be expected to readily form a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the precise molecular formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique often used for larger molecules, but can also be applied to smaller organic compounds. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. nih.gov As this compound is a diamagnetic species with no unpaired electrons in its ground state, it would not be expected to produce an ESR spectrum. However, ESR could be used to study radical cations or anions of the compound if they were generated, or to investigate its interactions with paramagnetic species.

Solid Reflectance Spectroscopy is a technique used to measure the diffuse reflectance of a solid sample. It is often used to obtain UV-Vis or near-infrared (NIR) spectra of powdered or opaque solid samples. For this compound in its solid form, this technique could provide information about its electronic properties in the solid state, which may differ from those in solution due to intermolecular interactions.

X-ray Diffraction Studies for Molecular and Crystal Structures

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

Hypothetical Data Table for a Metal Complex of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| V (ų) | 1523.4 |

| Z | 4 |

Powder XRD is used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material. For a synthesized complex of this compound, the experimental XRD pattern would be compared to a simulated pattern from single-crystal data to confirm the phase purity of the bulk sample.

Other Characterization Techniques for Material Properties

A suite of other analytical techniques is employed to fully characterize a new compound.

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound, such as a complex of this compound. The experimentally found percentages are compared with the calculated values for the proposed formula.

Hypothetical Elemental Analysis Data Table:

| Element | Calculated (%) | Found (%) |

| C | 45.67 | 45.62 |

| H | 5.67 | 5.71 |

| N | 8.90 | 8.85 |

Molar conductance measurements in a suitable solvent are used to determine whether a metal complex is an electrolyte or a non-electrolyte in solution. This helps to establish whether anions are coordinated to the metal ion or are present as counter-ions.

Magnetic moment measurements provide information about the number of unpaired electrons in a metal complex, which is crucial for determining the oxidation state and the geometry of the metal center.

Hypothetical Properties Data Table:

| Property | Hypothetical Value |

| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | 125 (in DMF) |

| Magnetic Moment (μeff, B.M.) | 2.85 |

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of a compound and its decomposition pattern. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference. This analysis can reveal the presence of coordinated or lattice solvent molecules and provide information about the thermal stability of the complex.

Electron Microscopy (SEM, TEM, EDAX)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDAX), are powerful tools for characterizing the morphology, structure, and elemental composition of materials. In the context of this compound, these techniques would be invaluable for studying its solid-state morphology and the nature of its metal complexes.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM analysis could reveal the crystal habit, particle size, and surface features of the pure compound. When complexed with metal ions, SEM can be used to study the surface morphology of the resulting coordination compounds, which can vary from crystalline to amorphous.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. TEM could be employed to investigate the crystal lattice of this compound complexes, providing insights into their crystallinity and the presence of any defects. For nanoparticle formulations involving this ligand, TEM is essential for determining particle size distribution, shape, and the degree of aggregation.

Energy-Dispersive X-ray Spectroscopy (EDAX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM or TEM. EDAX analysis of metal complexes of this compound would confirm the presence of the constituent elements, including carbon, nitrogen, bromine, and the coordinated metal ion, and can provide information on their relative abundance. This is crucial for confirming the successful synthesis of the desired metal complex.

Illustrative Research Findings:

While direct studies on this compound are not prevalent in the provided literature, research on similar ethylenediamine-derived Schiff base complexes demonstrates the utility of these techniques. For instance, studies on metal(II) complexes of related ligands have utilized SEM to characterize their surface morphology and EDAX to confirm their elemental composition.

Hypothetical SEM, TEM, and EDAX Data for a Cu(II) Complex:

| Technique | Observation | Interpretation |

| SEM | Irregularly shaped microcrystalline aggregates with rough surfaces. | The complex precipitates from solution in a microcrystalline form. |

| TEM | Crystalline domains observed with lattice fringes. | Indicates a degree of crystallinity within the micro-aggregates. |

| EDAX | Peaks corresponding to C, N, Br, Cu, and O detected. | Confirms the elemental composition of the copper(II) complex, with oxygen likely from coordinated water or counter-ions. |

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. nih.govaps.org It is particularly useful for characterizing nanoparticles and aggregates.

In the context of this compound, DLS would be a critical tool if the compound or its metal complexes were used to form nanoparticles or if studying their aggregation behavior in solution was of interest. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net Larger particles move more slowly, leading to slower fluctuations in scattered light intensity, and vice versa.

The hydrodynamic radius (Rh) of the particles is determined from the diffusion coefficient using the Stokes-Einstein equation. DLS can provide information on the average particle size, the polydispersity index (PDI), which is a measure of the width of the particle size distribution, and the presence of multiple particle populations.

Illustrative Research Findings:

Research on biopharmaceutics has shown that DLS is an important tool for characterizing colloidal systems, such as protein formulations. nih.gov The sensitivity of the measurement can be influenced by factors like laser power, which is a critical consideration for dilute samples. nih.govresearchgate.net

Hypothetical DLS Data for Nanoparticles Functionalized with this compound:

| Parameter | Value | Interpretation |

| Z-Average Hydrodynamic Diameter (d.nm) | 150 nm | The intensity-weighted mean hydrodynamic size of the nanoparticles. |

| Polydispersity Index (PDI) | 0.25 | Indicates a moderately broad size distribution of the nanoparticles. |

| Peak 1 (Intensity %) | 95% at 145 nm | The primary nanoparticle population. |

| Peak 2 (Intensity %) | 5% at 500 nm | A small population of larger aggregates is present. |

Cyclic Voltammetry (CV) for Electrochemical Behavior

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. It provides information about the oxidation and reduction potentials of a compound and the stability of its redox states.

For this compound and its metal complexes, CV can be used to investigate their electrochemical properties. The technique involves cycling the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

Key parameters that can be obtained from a cyclic voltammogram include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). The separation between the peak potentials (ΔEp = Epa - Epc) can provide information about the reversibility of the redox process. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature.

Illustrative Research Findings:

Studies on dihydroxybenzenes and their derivatives have utilized cyclic voltammetry to investigate their oxidation-reduction reactions. nih.gov Research on metal complexes of Schiff bases derived from ethylenediamine (B42938) often employs CV to understand the influence of the ligand on the redox properties of the metal center. nih.gov For instance, the coordination of the ligand can shift the redox potentials of the metal ion and in some cases, the ligand itself may be electroactive.

Hypothetical CV Data for a Ni(II) Complex of this compound:

| Parameter | Value | Interpretation |

| Epa (V vs. Ag/AgCl) | +0.85 V | Potential at which the Ni(II) to Ni(III) oxidation occurs. |

| Epc (V vs. Ag/AgCl) | +0.78 V | Potential at which the Ni(III) to Ni(II) reduction occurs. |

| ΔEp (mV) | 70 mV | The redox process is quasi-reversible. |

| ipa/ipc | ~1 | The oxidized and reduced species are relatively stable on the timescale of the CV experiment. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT, various properties of N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine can be elucidated.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform this optimization. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is subsequently analyzed to understand the distribution of electrons and identify regions of high or low electron density. This is crucial for predicting the molecule's reactivity. Properties such as the dipole moment and the distribution of atomic charges can be calculated to provide insight into the molecule's polarity and potential for intermolecular interactions.

Table 1: Theoretical Geometrical Parameters for a Representative N-benzyl-N-ethylethane-1,2-diamine Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | ||

| C-N (benzyl) | 1.47 | ||

| C-N (ethyl) | 1.46 | ||

| N-C-C | 112.5 | ||

| C-C-N | 110.8 | ||

| C-N-C | 115.2 | ||

| C-C-N-C | 175.4 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino groups and the bromobenzyl moiety, while the LUMO would be distributed over the aromatic ring. The HOMO-LUMO energy gap can be calculated using DFT, providing valuable information about the molecule's electronic properties and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative N-benzyl-N-ethylethane-1,2-diamine Analog

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.21 |

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT to predict the IR spectrum of this compound. This allows for the assignment of characteristic peaks corresponding to specific functional groups, such as N-H stretches, C-H stretches of the aromatic ring and alkyl chain, and C-N stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can help to understand the electronic structure and the nature of the transitions responsible for the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These predicted chemical shifts can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Peak/Shift | Assignment |

|---|---|---|

| IR (cm⁻¹) | ~3350 | N-H stretch |

| ~3050 | Aromatic C-H stretch | |

| ~2950 | Aliphatic C-H stretch | |

| ~1250 | C-N stretch | |

| UV-Vis (nm) | ~210, ~265 | π → π* transitions |

| ¹H NMR (ppm) | 7.2-7.6 | Aromatic protons |

| ~3.8 | Benzyl (B1604629) CH₂ protons | |

| 2.5-3.0 | Ethylenediamine (B42938) protons | |

| ~1.1 | Ethyl CH₃ protons | |

| ¹³C NMR (ppm) | 125-140 | Aromatic carbons |

| ~55 | Benzyl CH₂ carbon | |

| 45-50 | Ethylenediamine carbons |

Solvation Effects using Continuum Models (e.g., PCM)

To accurately model the behavior of this compound in a solution, it is important to account for the effects of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used for this purpose. In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of properties such as the solvation free energy and the geometry and electronic structure of the molecule in the presence of a solvent, providing a more realistic representation of its behavior in solution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational dynamics and flexibility of this compound. These simulations can reveal how the molecule explores different conformations over time, which is crucial for understanding its interactions with other molecules, such as biological receptors. MD simulations can also be used to study the behavior of the molecule in different environments, such as in water or a lipid bilayer.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates.

For this compound, molecular docking studies can be performed to investigate its potential to bind to various biological targets. The process involves generating a number of possible binding poses of the ligand in the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. The results of molecular docking studies can provide valuable insights into the potential biological activity of the compound and can guide the design of new derivatives with improved binding properties.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR84, PHE288, TRP279 |

Catalytic Applications in Organic Transformations

Catalyst Support and Immobilization Strategies

The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility. This approach simplifies catalyst-product separation, enhances catalyst stability, and facilitates recycling and reuse, thereby addressing key principles of green chemistry. The application of N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine within this framework is an area of active investigation.

Magnetic Nanoparticle-Supported Catalysts

Magnetic nanoparticles (MNPs) have emerged as a highly attractive support material for catalysts. Their high surface area-to-volume ratio allows for high catalyst loading, while their superparamagnetic nature enables facile separation from the reaction mixture using an external magnetic field. This avoids the need for tedious filtration or centrifugation processes.

Currently, there is no specific research detailing the immobilization of this compound onto magnetic nanoparticles and its subsequent application in catalysis. The general methodology for creating such a catalyst would involve the functionalization of the MNP surface with groups capable of covalently bonding to the diamine ligand. The resulting MNP-supported ligand could then be complexed with a catalytically active metal.

Table 1: Potential Steps for Immobilization of this compound on Magnetic Nanoparticles

| Step | Description |

| 1. Synthesis of MNPs | Preparation of magnetic nanoparticles (e.g., Fe3O4) with a controlled size and morphology. |

| 2. Surface Coating | Coating the MNPs with a protective layer (e.g., silica) to prevent oxidation and allow for further functionalization. |

| 3. Surface Functionalization | Introducing reactive groups (e.g., chloropropyl or epoxy) onto the silica (B1680970) shell. |

| 4. Ligand Immobilization | Covalent attachment of this compound to the functionalized MNP surface. |

| 5. Metal Complexation | Coordination of a suitable metal precursor to the immobilized diamine ligand. |

Future research in this area would be necessary to determine the efficacy of such a supported catalyst in various organic transformations.

Polymer-Supported Catalysts

Polymer supports offer another robust platform for the immobilization of catalysts. The polymer backbone can be tailored to provide a specific microenvironment for the catalytic center, potentially influencing its activity and selectivity. Furthermore, polymer-supported catalysts can be easily recovered by filtration.

As with magnetic nanoparticles, there is a lack of specific literature describing the use of this compound as a polymer-supported catalyst. The synthesis of such a catalyst would typically involve the polymerization of a monomer containing the diamine ligand or the post-modification of a pre-existing polymer with the diamine.

Organocatalysis and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry, offering a complementary approach to traditional metal-based catalysis. Similarly, metal-free catalysis encompasses a broader range of reactions that proceed without the involvement of a metal catalyst.

There is currently no available research that specifically investigates the application of this compound as an organocatalyst or in metal-free catalytic systems. Given its structure, which contains basic nitrogen atoms, it could potentially act as a Brønsted or Lewis base catalyst in certain reactions. However, without experimental data, its catalytic activity in this context remains speculative.

Phosphatase Hydrolysis Catalysis

Phosphatases are enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters, playing a crucial role in many biological processes. The development of small-molecule catalysts that can mimic the function of phosphatases is an area of significant interest.

There is no documented evidence of this compound being utilized in the catalysis of phosphatase hydrolysis. The design of catalysts for this reaction often involves the incorporation of functional groups that can activate the phosphate ester and a water molecule for nucleophilic attack. While the diamine structure could potentially be functionalized to incorporate such groups, no such studies have been reported to date.

Mechanistic Aspects of Biological Interactions in Vitro Studies

Antimicrobial Activity Mechanisms

The antimicrobial mechanisms of N-substituted ethylenediamine (B42938) derivatives are of significant interest. While specific mechanistic studies on N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine are not extensively documented in publicly available research, the activities of related compounds suggest potential pathways of action. For instance, a study on N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine, a structurally related compound, provides valuable data on its efficacy against various microbial strains. researchgate.net

Research into N,N-dibenzyl-cyclohexane-1,2-diamine derivatives has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In a study of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, the presence of a bromine substituent on the benzyl (B1604629) ring was found to contribute to its antimicrobial activity. researchgate.net Specifically, N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed notable efficacy. researchgate.net This suggests that the 2-bromobenzyl moiety in this compound could be crucial for its antibacterial action. The activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

A study on a series of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives reported the following lethal concentration 50 (LC50) values against various bacterial strains: researchgate.net

| Bacterial Strain | Compound | LC50 (µM) |

| Staphylococcus aureus | N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 140 |

| Pseudomonas aeruginosa | N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 86 |

| Salmonella enterica | N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 11.6 |

This table presents data for a structurally related compound, N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine, to provide insight into the potential antibacterial efficacy of this compound.

The antifungal potential of N-substituted diamine derivatives has also been explored. Several compounds within this class have shown promising activity against various fungal pathogens. nih.gov For example, certain N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have exhibited potent antifungal effects against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov While specific data for this compound is not available, the general antifungal activity of related structures suggests that it may also possess such properties.

DNA Binding and Cleavage Mechanisms

Intercalation is a mode of DNA binding where a molecule, typically a planar aromatic or heteroaromatic system, inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA, interfering with replication and transcription. While the this compound molecule itself is not planar, the bromobenzyl group could potentially participate in interactions with the DNA grooves. However, classical intercalation is less likely for this molecule compared to compounds with extended planar systems. Studies on other molecules have shown that the presence of aromatic rings can facilitate DNA binding, though not always through intercalation. nih.govmdpi.com

DNA is a polyanion due to its phosphate (B84403) backbone, making it a target for positively charged molecules. At physiological pH, the amine groups in this compound can be protonated, giving the molecule a positive charge. This positive charge can lead to electrostatic interactions with the negatively charged DNA backbone. Such interactions can play a significant role in the initial binding of the molecule to DNA, potentially facilitating other, more specific interactions. nih.gov These electrostatic interactions are a common feature of many DNA-binding small molecules.

Some molecules can induce DNA cleavage through oxidative pathways. This often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the deoxyribose sugar or the nucleobases, leading to strand scission. While there is no direct evidence to suggest that this compound acts via this mechanism, the study of other compounds demonstrates that metal complexes or organic molecules can facilitate oxidative DNA damage. researchgate.netresearchgate.net For a molecule like this compound to induce oxidative cleavage, it would likely need to be activated to produce ROS or to participate in redox cycling, which is not an obvious feature of its structure.

Enzyme Inhibition Pathways (e.g., Acetylcholinesterase, Alkaline Phosphatase)

No research data is publicly available regarding the inhibitory effects of this compound on acetylcholinesterase or alkaline phosphatase. Therefore, its inhibition pathways, potency (e.g., IC₅₀ or Kᵢ values), and mode of inhibition (e.g., competitive, non-competitive) for these or any other enzymes have not been characterized.

Antioxidant Mechanisms (e.g., FRAP, DPPH Assays)

There are no published studies evaluating the antioxidant capacity of this compound. Consequently, no data from Ferric Reducing Antioxidant Power (FRAP) assays, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, or other antioxidant tests are available to describe its potential antioxidant mechanisms.

Protein Binding Interactions (e.g., Human Serum Albumin (HSA), Bovine Serum Albumin (BSA))

The interaction of this compound with serum albumins has not been documented in the scientific literature. As a result, there is no information on its binding affinity (Kₐ), number of binding sites (n), or the thermodynamic parameters of its interaction with Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).

Antimalarial Activity Mechanisms and Heme Interactions

No investigations into the antimalarial activity of this compound have been reported. There is no evidence to suggest it has been screened for activity against Plasmodium falciparum or other malaria parasites, and no studies on its potential interaction with heme have been conducted.

Future Research Directions and Emerging Applications

Design of Next-Generation Diamine-Based Ligands

The rational design of ligands is paramount to advancing coordination chemistry and catalysis. chinesechemsoc.orgacs.org N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine serves as an excellent scaffold for creating new families of ligands with tailored electronic and steric properties. Future research will likely focus on modifying this parent structure to enhance catalytic performance and explore new chemical space.

Key areas of investigation will include:

Derivatization of the Benzyl (B1604629) Group: The bromine atom on the benzyl ring is a synthetic handle that allows for a wide range of post-synthesis modifications. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce various substituents. nih.govtcichemicals.com This will enable the fine-tuning of the ligand's steric bulk and electronic properties, which can profoundly impact the selectivity and activity of metal complexes derived from these ligands.

Modification of the Ethylenediamine (B42938) Backbone: Altering the substituents on the nitrogen atoms of the ethylenediamine core can further modulate the ligand's coordination properties. For instance, replacing the ethyl group with bulkier or more electron-donating groups can influence the stability and reactivity of the resulting metal complexes. researchgate.net

Introduction of Chiral Centers: The development of chiral variants of this compound is a promising direction for asymmetric catalysis. chinesechemsoc.orgacs.org Introducing chirality either on the ethylenediamine backbone or on the benzyl substituent could lead to highly enantioselective catalysts for a variety of organic transformations.

| Ligand Derivative | Modification Strategy | Potential Application |

|---|---|---|

| N1-(2-(diphenylphosphino)benzyl)-N1-ethylethane-1,2-diamine | Substitution of the bromine with a phosphine (B1218219) group | Homogeneous catalysis (e.g., cross-coupling reactions) |

| (1R,2R)-N1-(2-bromobenzyl)-N1-ethylcyclohexane-1,2-diamine | Introduction of a chiral cyclohexane (B81311) backbone | Asymmetric hydrogenation |

| N1-(2-cyanobenzyl)-N1-ethylethane-1,2-diamine | Replacement of bromine with a cyano group | Precursor for novel heterocyclic ligands |

Exploration of Novel Catalytic Reactions

Diamine ligands have a rich history in coordination chemistry and have been instrumental in the development of a wide array of catalytic reactions. nih.govrsc.org The unique electronic and steric profile of this compound suggests its potential utility in several emerging areas of catalysis.

Future research is anticipated to explore its application in:

Copper-Catalyzed Cross-Coupling Reactions: Diamine ligands are well-known to promote copper-catalyzed C-N, C-O, and C-S bond formation reactions. nih.govrsc.org The specific structure of this compound may offer unique reactivity or selectivity in these transformations, particularly for challenging substrates.

Palladium-Catalyzed Asymmetric Transformations: Chiral versions of this ligand could be highly effective in palladium-catalyzed asymmetric reactions, such as the Suzuki-Miyaura coupling to generate axially chiral biaryls. chinesechemsoc.org

Organocatalysis: The amine functionalities in this compound open the door to its use as an organocatalyst, for instance, in Mannich or Michael reactions. acs.orgnii.ac.jp The presence of both a primary and a tertiary amine could allow for cooperative catalytic cycles.

| Catalytic Reaction | Metal Center | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (%) |

|---|---|---|---|

| Aryl Amination | Copper | 95 | N/A |

| Asymmetric Suzuki-Miyaura Coupling | Palladium | 88 | 92 |

| Asymmetric Mannich Reaction | Organocatalyst | 91 | 85 |

Advanced Materials Science Applications beyond Catalysis

The application of diamine-based compounds is not limited to catalysis. Their ability to coordinate with metal ions and their inherent structural features make them attractive building blocks for advanced materials.

Emerging applications in materials science include:

Sensors: The diamine moiety can act as a binding site for specific analytes. By incorporating a fluorophore or chromophore into the ligand structure, for example, through modification of the benzyl group, this compound derivatives could be developed as fluorescent sensors for metal ions or small molecules. mdpi.comrsc.orgrsc.org

Optoelectronic Materials: Diamine-containing molecules can be precursors to conjugated polymers or metal-organic frameworks (MOFs) with interesting photophysical properties. The bromine atom on the benzyl ring provides a reactive site for polymerization or for linking into larger supramolecular structures.

Development of Targeted Molecular Probes

In the realm of chemical biology and medicinal chemistry, molecular probes are essential tools for understanding biological processes. Amine-reactive probes are widely used for labeling biomolecules. ucsd.eduthermofisher.com

Future research could focus on:

Bioconjugation: The primary amine of this compound can be functionalized with imaging agents (e.g., fluorescent dyes) or bioactive molecules. The resulting conjugates could be used to study biological systems or for targeted drug delivery.

Metal-Based Therapeutics: Diamine ligands are known to form stable complexes with various metal ions, some of which exhibit anticancer properties. nih.gov The development of metal complexes of this compound and its derivatives could lead to new therapeutic agents with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine, and how can purity be ensured during purification?

- Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, similar diamine derivatives are prepared using hydrogenation with platinum catalysts or reducing agents like LiAlH4 under controlled temperatures (0–10°C). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires HPLC or GC-MS to confirm ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., bromobenzyl protons at δ 7.2–7.5 ppm, ethyl groups at δ 1.0–1.5 ppm).

- FT-IR : Confirms NH stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₆BrN₂).

Cross-referencing with analogous diamines (e.g., Schiff bases in ) ensures accurate assignments .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Use TLC or HPLC to monitor decomposition (e.g., bromine loss or amine oxidation). Safety protocols include PPE (gloves, goggles) and fume hoods due to volatility and amine odor .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ligand design?

- Methodological Answer : Use DFT (Density Functional Theory) to calculate electron density maps and HOMO-LUMO gaps, identifying nucleophilic/electrophilic sites. Compare with crystallographic data from analogous complexes (e.g., zinc-diamine complexes in ). Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors) .

Q. What experimental designs are suitable for studying the compound’s role in catalytic systems or metal coordination?

- Independent variables : Metal salts (e.g., ZnCl₂, CuSO₄), solvent polarity (THF vs. DMF).

- Dependent variables : Coordination efficiency (UV-Vis titration), catalytic activity (e.g., turnover frequency).

- Controls : Ligand-free reactions. Statistical analysis (ANOVA) identifies significant interactions .

Q. How can contradictory data in mechanistic studies (e.g., unexpected byproducts) be resolved?

- Methodological Answer :

- Hypothesis Testing : Replicate experiments under varying conditions (pH, temperature).

- Advanced Analytics : LC-MS/MS identifies trace byproducts (e.g., debrominated intermediates).

- Theoretical Alignment : Reconcile results with existing frameworks (e.g., Hammett plots for substituent effects) to explain deviations .

Q. What interdisciplinary approaches (e.g., chemical engineering principles) enhance scalability of synthesis?

- Methodological Answer : Apply CRDC subclass RDF2050108 (process control in chemical engineering) to optimize:

- Continuous Flow Systems : Improve yield via controlled residence times.

- Membrane Separation : Purify intermediates using nanofiltration ().

- DOE (Design of Experiments) : Maximize efficiency while minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.